N-(2,5-dimethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide N-(2,5-dimethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14793887
InChI: InChI=1S/C24H21NO6/c1-13-7-8-14(2)17(9-13)25-21(27)12-30-15-10-18(26)22-20(11-15)31-24-16(23(22)28)5-4-6-19(24)29-3/h4-11,26H,12H2,1-3H3,(H,25,27)
SMILES:
Molecular Formula: C24H21NO6
Molecular Weight: 419.4 g/mol

N-(2,5-dimethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

CAS No.:

Cat. No.: VC14793887

Molecular Formula: C24H21NO6

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide -

Specification

Molecular Formula C24H21NO6
Molecular Weight 419.4 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-2-(1-hydroxy-5-methoxy-9-oxoxanthen-3-yl)oxyacetamide
Standard InChI InChI=1S/C24H21NO6/c1-13-7-8-14(2)17(9-13)25-21(27)12-30-15-10-18(26)22-20(11-15)31-24-16(23(22)28)5-4-6-19(24)29-3/h4-11,26H,12H2,1-3H3,(H,25,27)
Standard InChI Key PPOLBJPBVFXHEK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)COC2=CC(=C3C(=C2)OC4=C(C3=O)C=CC=C4OC)O

Introduction

N-(2,5-dimethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a synthetic organic compound belonging to the xanthene derivative class. It features a complex molecular structure that includes both a 2,5-dimethylphenyl group and a xanthene moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with xanthene derivatives, such as fluorescence and interaction with various biological targets.

Synthesis and Preparation

The synthesis of N-(2,5-dimethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide typically involves multi-step organic reactions. These reactions often start with the preparation of the xanthene core, followed by the introduction of the hydroxy and methoxy groups, and finally the attachment of the 2,5-dimethylphenyl group via an acetamide linkage. The exact synthesis protocol may vary depending on the specific conditions and reagents used.

Biological Activities and Applications

Xanthene derivatives, including N-(2,5-dimethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide, are known for their potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These activities are often attributed to their ability to interact with cellular receptors, modulate enzyme activity, and influence signaling pathways.

Potential Therapeutic Applications

  • Anti-inflammatory: Xanthene derivatives may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

  • Antimicrobial: They have shown potential in combating microbial infections by disrupting microbial cell functions.

  • Anticancer: Some xanthene compounds exhibit anticancer properties by interfering with cell proliferation and survival pathways.

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